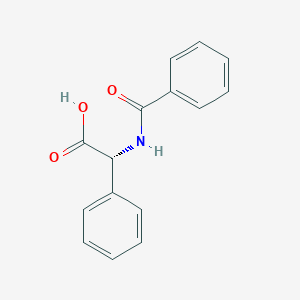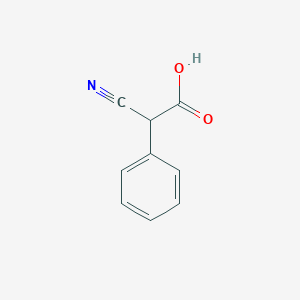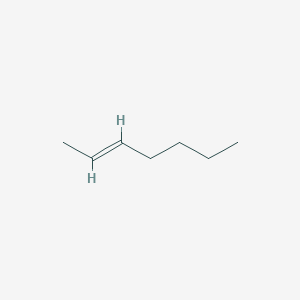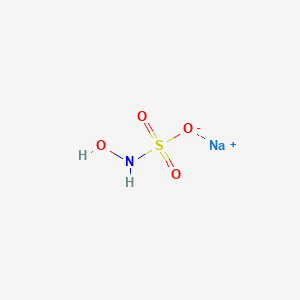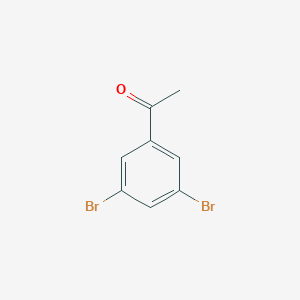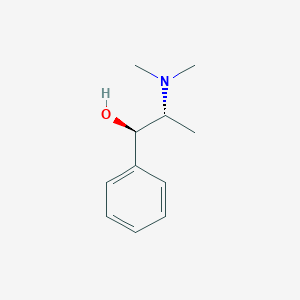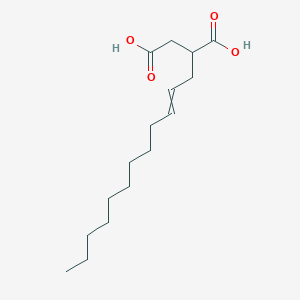![molecular formula C7H14N2O2 B081687 methyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-36-4](/img/structure/B81687.png)
methyl N-[(Z)-pentylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as MPCA and is a carbamate derivative that has a unique chemical structure. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
MPCA has been extensively studied for its potential applications in various fields of study. One of the most significant applications of MPCA is in the field of enzyme inhibition. MPCA has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have significant effects on cognitive function and memory.
Wirkmechanismus
MPCA acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. The increased levels of acetylcholine can have significant effects on cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPCA have been extensively studied. MPCA has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. MPCA has also been shown to have anti-inflammatory and antioxidant properties, which can have significant effects on various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
MPCA has several advantages and limitations for lab experiments. One of the main advantages of MPCA is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme inhibition. However, MPCA also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of MPCA. One potential direction is the development of new synthetic methods for MPCA that are more efficient and cost-effective. Another potential direction is the study of the potential therapeutic applications of MPCA, including its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes. The biochemical and physiological effects of MPCA have also been extensively studied, and it has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. While MPCA has several advantages and limitations for lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential therapeutic applications.
Synthesemethoden
MPCA can be synthesized using various methods, including the reaction of pentylamine with methyl isocyanate and the reaction of pentylamine with methyl chloroformate. The most common method of synthesizing MPCA is through the reaction of pentylamine with methyl isocyanate. This method involves the addition of pentylamine to a solution of methyl isocyanate in an organic solvent, followed by the purification of the resulting product.
Eigenschaften
CAS-Nummer |
14702-36-4 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
methyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-8-9-7(10)11-2/h6H,3-5H2,1-2H3,(H,9,10)/b8-6- |
InChI-Schlüssel |
ZDBJFBQDDNRJLS-VURMDHGXSA-N |
Isomerische SMILES |
CCCC/C=N\NC(=O)OC |
SMILES |
CCCCC=NNC(=O)OC |
Kanonische SMILES |
CCCCC=NNC(=O)OC |
Synonyme |
2-Pentylidenehydrazine-1-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
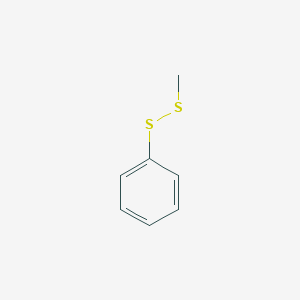
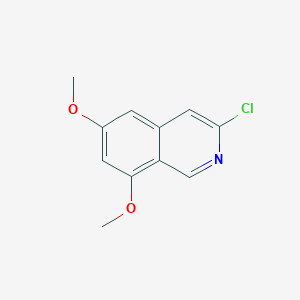
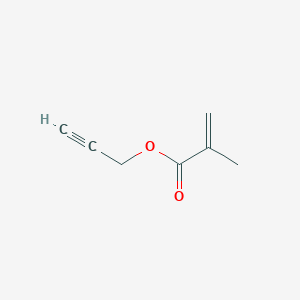
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
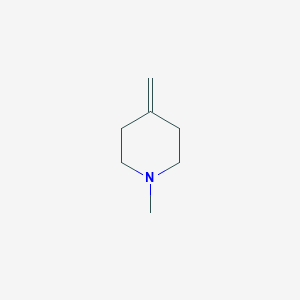
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
